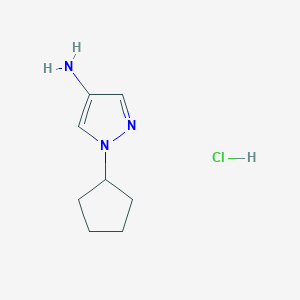

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride

CAS No.: 1216126-64-5

Cat. No.: VC3019228

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216126-64-5 |

|---|---|

| Molecular Formula | C8H14ClN3 |

| Molecular Weight | 187.67 g/mol |

| IUPAC Name | 1-cyclopentylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H |

| Standard InChI Key | UOHJECZHBXLYGB-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C=C(C=N2)N.Cl |

| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)N.Cl |

Introduction

Chemical Identity and Basic Information

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride is characterized by distinct chemical identifiers that allow for precise recognition in scientific contexts. The compound is the hydrochloride salt of 1-Cyclopentyl-1H-pyrazol-4-amine, which serves as its parent compound.

Identifiers and Nomenclature

The compound has well-defined identifiers that are essential for research and regulatory purposes:

| Parameter | Value |

|---|---|

| CAS Number | 1216126-64-5 |

| Molecular Formula | C₈H₁₄ClN₃ |

| Molecular Weight | 187.67 g/mol |

| IUPAC Name | 1-cyclopentylpyrazol-4-amine;hydrochloride |

| InChI Key | UOHJECZHBXLYGB-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C=C(C=N2)N.Cl |

| MDL Number | MFCD12403378 |

| Parent Compound CID | 28373935 |

The compound is also known by several synonyms, including "1-cyclopentylpyrazol-4-amine;hydrochloride" and "1-CYCLOPENTYL-1H-PYRAZOL-4-AMINE HCL" .

Structural Features

The molecular structure of 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride consists of a pyrazole core with specific functional groups:

-

A pyrazole heterocyclic ring (five-membered ring with two adjacent nitrogen atoms)

-

An amine group (-NH₂) at position 4 of the pyrazole ring

-

A cyclopentyl group attached to position 1 (N1) of the pyrazole ring

This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions, making it relevant for medicinal chemistry research.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride is crucial for its handling, storage, and application in research settings.

Physical Properties

The physical characteristics of the compound provide important information for researchers:

| Property | Value/Description |

|---|---|

| Physical State | White to pale yellow solid |

| Melting Point | Not specifically reported in available data |

| Boiling Point | Not specifically reported in available data |

| Solubility | Generally soluble in polar organic solvents; enhanced solubility in aqueous media compared to the free base form due to salt formation |

| Appearance | Crystalline solid |

The hydrochloride salt formation typically enhances water solubility compared to the parent compound, which is an important consideration for pharmaceutical applications .

Chemical Properties

The chemical properties of 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride determine its reactivity and stability:

-

Slightly acidic due to the hydrochloride salt formation

-

The amine group at position 4 serves as a nucleophilic center

-

The pyrazole ring exhibits aromatic character

-

Moderate stability under standard laboratory conditions

-

Potential for hydrogen bonding through the amine group and pyrazole nitrogens

These properties contribute to the compound's behavior in chemical reactions and its interactions with biological systems.

Synthesis Methods

Several synthetic approaches can be employed to prepare 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride or its parent compound, followed by salt formation.

General Synthetic Routes

Based on synthetic methods for structurally related pyrazole derivatives, potential routes include:

Cyclization Approach

This method typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds:

-

Reaction of cyclopentylhydrazine with a suitable α,β-unsaturated carbonyl compound

-

Cyclization to form the pyrazole ring

-

Functionalization to introduce the amine group at position 4

-

Treatment with hydrochloric acid to form the hydrochloride salt

Direct Functionalization Approach

This approach begins with a pre-formed pyrazole scaffold:

-

N-alkylation of a pyrazole precursor with cyclopentyl halide

-

Introduction of an amine group at position 4 via direct amination or reduction of a nitro group

Specific Reaction Conditions

The synthesis typically requires:

-

Controlled temperature conditions (often ranging from room temperature to reflux)

-

Appropriate solvent selection (DMF, THF, or alcohols are commonly used)

-

Catalysts such as copper salts for certain transformations

-

pH control for optimizing yields

For example, related pyrazole compounds have been synthesized using silica gel chromatography with specific solvent systems (like pentane/Et₂O = 9/1 then 4/1) to afford the target compounds with yields around 46% .

Chemical Reactivity and Interactions

1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride exhibits chemical reactivity patterns consistent with its functional groups and structural features.

Characteristic Reactions

The compound can participate in various chemical transformations:

Reactions Involving the Amine Group

-

Acylation: Formation of amides through reaction with acyl chlorides or anhydrides

-

Alkylation: N-alkylation with alkyl halides to form secondary or tertiary amines

-

Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents

-

Conversion to diazonium salts: Treatment with nitrous acid followed by various transformations

Reactions Involving the Pyrazole Ring

-

Electrophilic substitution: Typically at position 3 or 5 of the pyrazole ring

-

Lithiation: Directed metalation followed by quenching with various electrophiles

-

C-H activation: Metal-catalyzed functionalization of the pyrazole ring

-

Ring opening under harsh conditions: Possible under strong oxidative or reductive conditions

Stability and Degradation

The compound exhibits:

-

Good stability under standard storage conditions

-

Potential sensitivity to strongly oxidizing conditions

-

Possible hydrolysis of the salt form in basic solutions

-

Generally stable to mild acids and bases

These reactivity patterns make 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride a versatile building block for further chemical modifications in research and development settings.

Comparative Analysis with Related Compounds

Understanding how 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride compares with structurally related compounds provides insight into its unique properties and potential applications.

Comparison with Other Pyrazole Derivatives

Structure-Property Relationships

Analyzing these comparisons reveals:

-

The cyclopentyl substituent in the title compound provides a balance of lipophilicity and conformational flexibility

-

The primary amine group offers versatility for further functionalization

-

The hydrochloride salt formation enhances water solubility while maintaining stability

-

The specific substitution pattern contributes to unique physicochemical properties that distinguish it from related derivatives

These structure-property relationships help researchers select the most appropriate compound for specific applications based on desired characteristics.

Future Research Directions

Based on the current understanding of 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride and related compounds, several promising research directions emerge.

Medicinal Chemistry Exploration

Future research may focus on:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Investigation of specific enzyme targets for this compound

-

Development of more potent or selective derivatives through systematic modification

-

Exploration of synergistic effects with other bioactive compounds

Synthetic Methodology Development

Opportunities exist for:

-

Development of more efficient and scalable synthetic routes

-

Green chemistry approaches to minimize environmental impact

-

Stereoselective synthesis methods for chiral derivatives

Analytical Method Development

Future work could include:

-

Development of sensitive and specific analytical methods for detecting this compound in various matrices

-

Establishment of reference standards for quality control

-

Investigation of metabolic profiles and degradation pathways

-

Spectroscopic characterization studies for structure elucidation

As research progresses, the understanding of this compound's properties and applications will continue to expand, potentially opening new avenues for its utilization in both basic and applied research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume